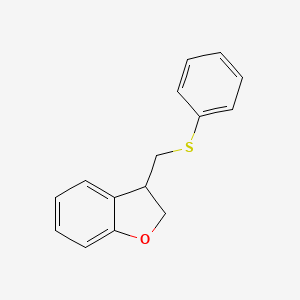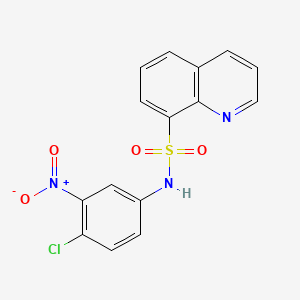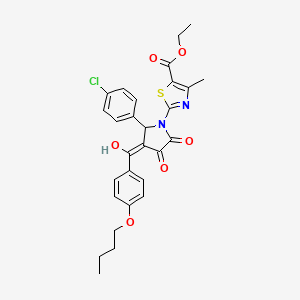![molecular formula C14H19NO2 B12886307 [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is an organic compound belonging to the oxazoline family. This compound features a unique structure with a butyl group, a phenyl ring, and a hydroxymethyl group attached to an oxazoline ring. Its stereochemistry is defined by the (2R) configuration, which influences its reactivity and interactions in various chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol typically begins with the preparation of the oxazoline ring. Common starting materials include amino alcohols and carboxylic acids or their derivatives.
-
Cyclization Reaction: : The formation of the oxazoline ring involves a cyclization reaction. For instance, reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions can yield the oxazoline ring. Dehydrating agents such as thionyl chloride or phosphorus trichloride are often used.
-
Functional Group Introduction: : The butyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These steps may involve the use of organometallic reagents like butyl lithium or phenyl magnesium bromide.
-
Hydroxymethyl Group Addition: : The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The oxazoline ring can be reduced to an oxazolidine ring using reducing agents like lithium aluminum hydride.
-
Substitution: : The phenyl and butyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the phenyl ring can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanal or [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanoic acid.
Reduction: [(2R)-3-butyl-2-phenyl-2H-1,3-oxazolidin-5-yl]methanol.
Substitution: Halogenated derivatives of the phenyl ring.
科学研究应用
Chemistry
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in asymmetric catalysis. Its ability to form stable complexes with metals makes it useful in the development of new catalytic processes.
Medicine
The compound is investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial or anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.
作用机制
The mechanism of action of [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazolidin-5-yl]methanol: A reduced form of the oxazoline compound, with similar reactivity but different stereoelectronic properties.
[(2R)-3-butyl-2-phenyl-2H-1,3-thiazol-5-yl]methanol: A sulfur analog, exhibiting different chemical reactivity due to the presence of sulfur in the ring.
[(2R)-3-butyl-2-phenyl-2H-1,3-imidazol-5-yl]methanol: An imidazole analog, with distinct biological activity and binding properties.
Uniqueness
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in synthesis, catalysis, and potentially pharmacology.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-13(11-16)17-14(15)12-7-5-4-6-8-12/h4-8,10,14,16H,2-3,9,11H2,1H3/t14-/m1/s1 |
InChI 键 |
IBODQIJFYDAGTE-CQSZACIVSA-N |
手性 SMILES |
CCCCN1C=C(O[C@@H]1C2=CC=CC=C2)CO |
规范 SMILES |
CCCCN1C=C(OC1C2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


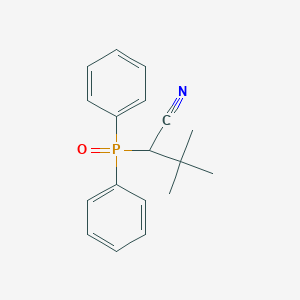
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)

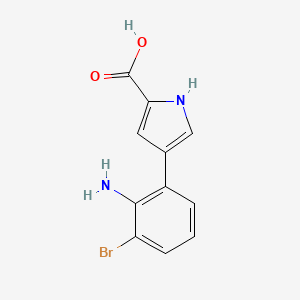


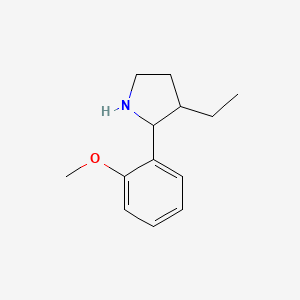
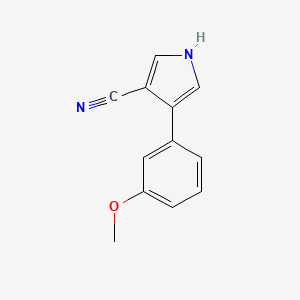
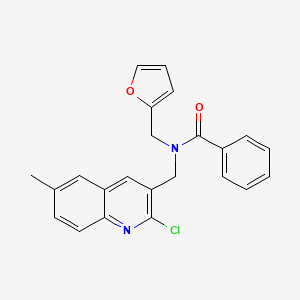
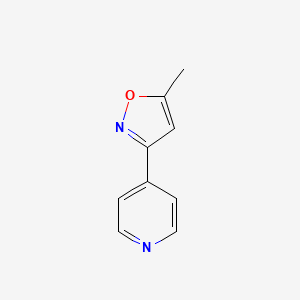
![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)
